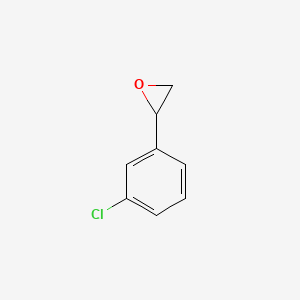

2-(3-Chlorophenyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKRPGFBQGEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942899 | |

| Record name | 2-(3-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20697-04-5 | |

| Record name | 2-(3-Chlorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-(epoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chloro-phenyl)-oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Chlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Chlorophenyl)oxirane is a pivotal epoxide intermediate in the synthesis of various pharmacologically active molecules. Its stereochemistry and reactivity make it a valuable building block in medicinal chemistry. This in-depth guide explores the prevalent and efficient methods for its synthesis, focusing on the Darzens condensation and the direct epoxidation of 3-chlorostyrene. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and present comparative data to inform experimental design and optimization.

Introduction: The Significance of this compound in Medicinal Chemistry

Epoxides, or oxiranes, are highly versatile synthetic intermediates due to the inherent strain in their three-membered ring structure.[1] This strain facilitates nucleophilic ring-opening reactions, making them valuable precursors in organic synthesis. This compound, in particular, serves as a key precursor for a range of pharmaceutical agents. The chlorophenyl moiety provides a site for further functionalization and influences the molecule's pharmacokinetic and pharmacodynamic properties. A mastery of the efficient and stereocontrolled synthesis of this epoxide is therefore of paramount importance for researchers in drug discovery and development.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound is most effectively approached via two primary and reliable methods: the Darzens condensation of 3-chlorobenzaldehyde and the epoxidation of 3-chlorostyrene. The selection between these pathways often hinges on the availability of starting materials, desired reaction scale, and specific stereochemical requirements.

The Darzens Condensation: Building the Epoxide from the Carbonyl

The Darzens reaction is a classic method for epoxide synthesis, involving the condensation of a carbonyl compound (in this case, 3-chlorobenzaldehyde) with an α-haloester in the presence of a base.[2][3] This reaction forms an α,β-epoxy ester, also known as a glycidic ester, which can then be hydrolyzed and decarboxylated to yield the desired epoxide.[4][5]

The reaction is initiated by the deprotonation of the α-haloester by a suitable base, forming a resonance-stabilized enolate.[2] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction to form the epoxide ring, displacing the halide.[2][5] The choice of base is critical; a strong, non-nucleophilic base such as sodium ethoxide is preferred to minimize side reactions.[5] The reaction generally works best with aromatic aldehydes.[5]

Caption: Darzens Condensation Workflow for this compound Synthesis.

Materials:

-

3-Chlorobenzaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Sodium hydroxide

-

Dilute Sulfuric acid

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-chlorobenzaldehyde (1 equivalent) in anhydrous ethanol.

-

Reagent Addition: Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To the stirred solution of 3-chlorobenzaldehyde, add ethyl chloroacetate (1.1 equivalents). Subsequently, add the sodium ethoxide solution dropwise at 0 °C (ice bath) over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are then washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude glycidic ester.

-

Hydrolysis and Decarboxylation: To the crude glycidic ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 2 hours. Cool the reaction mixture to room temperature and acidify with dilute sulfuric acid to a pH of approximately 1-2. Carbon dioxide evolution will be observed.

-

Final Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Expected Value |

| Yield | 65-75% |

| Purity (by GC-MS) | >95% |

| Appearance | Colorless oil |

| Boiling Point | Approx. 110-112 °C at 10 mmHg |

Epoxidation of 3-Chlorostyrene: A Direct Approach

The direct epoxidation of an alkene is a more atom-economical approach to synthesizing epoxides. For this compound, this involves the oxidation of 3-chlorostyrene using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

The epoxidation of an alkene with a peroxy acid proceeds via a concerted "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single, stereospecific step.[8][9] This reaction is typically carried out in a chlorinated solvent like dichloromethane to ensure reagent solubility. m-CPBA is a favored reagent due to its relative stability and commercial availability.[7] The reaction is often buffered with a mild base, such as sodium bicarbonate, to neutralize the meta-chlorobenzoic acid byproduct, which can otherwise catalyze the ring-opening of the newly formed epoxide.

Caption: Experimental Workflow for the Epoxidation of 3-Chlorostyrene.

Materials:

-

3-Chlorostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

10% aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorostyrene (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution to destroy any excess peroxide. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and a saturated aqueous sodium chloride solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.[10]

| Parameter | Expected Value |

| Yield | 80-90% |

| Purity (by NMR) | >98% |

| Appearance | Colorless oil |

| Key NMR Signal (¹H) | Characteristic epoxide protons at ~2.8-3.2 ppm and ~3.8-3.9 ppm |

Comparative Analysis and Selection Rationale

| Feature | Darzens Condensation | Epoxidation of 3-Chlorostyrene |

| Starting Materials | 3-Chlorobenzaldehyde, α-haloester | 3-Chlorostyrene |

| Atom Economy | Lower | Higher |

| Stereocontrol | Can be influenced by reaction conditions | Stereospecific (retention of alkene geometry) |

| Byproducts | Salts, CO₂ | meta-Chlorobenzoic acid |

| Overall Yield | Moderate (65-75%) | High (80-90%) |

| Scalability | Readily scalable | Readily scalable |

The epoxidation of 3-chlorostyrene is generally the preferred method due to its superior yield and atom economy. However, the Darzens condensation remains a robust and valuable alternative, particularly when 3-chlorobenzaldehyde is a more readily available or cost-effective starting material.

Safety Considerations

-

m-CPBA: is a strong oxidizing agent and may cause a fire upon contact with flammable materials.[10] It can be harmful if ingested, inhaled, or absorbed through the skin and may cause burns.[10][11] It should be stored in a cool, dry, well-ventilated area, away from heat and sources of ignition.[10][11]

-

Sodium ethoxide: is a corrosive and moisture-sensitive base.[12][13] It can cause severe skin and eye damage.[12] It should be handled under an inert atmosphere, and all sources of ignition should be removed.[13]

-

Chlorinated solvents: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.[14] Ensure that safety showers and eyewash stations are readily accessible.[12]

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The Darzens condensation and the epoxidation of 3-chlorostyrene represent the most practical and efficient methods for both laboratory and industrial-scale production. A thorough understanding of the underlying mechanisms, careful execution of the experimental protocols, and strict adherence to safety guidelines are essential for the successful and reproducible synthesis of this valuable synthetic intermediate.

References

- Oreate AI. (2026, January 7).

- Master Organic Chemistry.

- Wikipedia. Darzens reaction.

- UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).

- Organic Chemistry Portal. Darzens Reaction.

- PubMed. (2018, April 25). Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones.

- Fisher Scientific. (2010, October 22).

- Oxford Lab Fine Chem LLP. 3-Chloroperbenzoic Acid) MSDS.

- Thermo Fisher Scientific. (2023, October 16).

- MilliporeSigma. (2021, June 2).

- YouTube. (2009, October 22). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA).

- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).

- Appretech Scientific Limited. This compound.

- ChemicalBook. (2023, July 14). 2-(3-CHLORO-PHENYL)-OXIRANE.

- Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.

- ACS GCI Pharmaceutical Roundtable. Darzens Epoxide Synthesis.

- Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.

- YouTube. (2018, April 28).

- ResearchGate. (2024, October).

- YouTube. (2018, January 30). 19.04 Nucleophilic Substitution Reactions of Epoxides.

- ElectronicsAndBooks.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Darzens reaction - Wikipedia [en.wikipedia.org]

- 3. Darzens Reaction [organic-chemistry.org]

- 4. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 2-(3-Chlorophenyl)oxirane: Synthesis, Reactivity, and Applications in Drug Development

Executive Summary: 2-(3-Chlorophenyl)oxirane, also known as 3-chlorostyrene oxide, is a pivotal heterocyclic intermediate in modern organic synthesis. Its unique structural feature, a strained three-membered epoxide ring attached to a chlorophenyl moiety, imparts significant reactivity, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's nomenclature, physicochemical properties, synthetic methodologies, core reactivity, and applications, with a particular focus on its role in the pharmaceutical industry. We will explore the mechanistic principles behind its synthesis and reactions, offer a detailed experimental protocol, and discuss its utility as a chiral precursor for creating enantiomerically pure therapeutic agents.

Nomenclature, Structure, and Identification

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is This compound . It is also commonly referred to by several synonyms, which are important to recognize in literature and chemical catalogs:

-

(3-Chlorophenyl)oxirane

-

3-Chlorostyrene oxide

-

1-Chloro-3-(oxiran-2-yl)benzene

-

m-Chlorostyrene oxide

Chemical Structure

The molecule consists of a benzene ring substituted with a chlorine atom at the meta (3-) position and an oxirane (epoxide) ring at the 1- position.

Caption: Structure of this compound.

Key Identifiers

Key identification parameters for this compound are summarized below for easy reference.

| Identifier | Value | Source |

| CAS Number | 20697-04-5 | [1] |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| InChI Key | YVMKRPGFBQGEBF-UHFFFAOYSA-N | N/A |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[2] Its physical properties are dictated by the combination of the polar oxirane ring and the nonpolar chlorophenyl group.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~214 °C (rough estimate) |

| Density | ~1.13 g/mL (rough estimate) |

| Stability | Stable at room temperature; susceptible to ring-opening with acid/base |

| Storage | Store in a cool, dry place, typically refrigerated |

Synthesis and Manufacturing

The most prevalent and industrially viable method for synthesizing this compound is through the epoxidation of its corresponding alkene, 3-chlorostyrene. This reaction leverages a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom across the double bond in a concerted, stereospecific manner.

Principle of Synthesis: The Prilezhaev Reaction

The epoxidation of an alkene using a peroxy acid is known as the Prilezhaev reaction. The mechanism is a concerted process where the peroxy acid transfers an oxygen atom to the alkene, forming the epoxide and a carboxylic acid byproduct (m-chlorobenzoic acid in this case).[3] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product (a syn-addition).[3]

Detailed Experimental Protocol: Epoxidation with m-CPBA

This protocol is a representative procedure adapted from standard organic synthesis methodologies for epoxidation.[4][5]

Objective: To synthesize this compound from 3-chlorostyrene.

Materials:

-

3-chlorostyrene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorostyrene (1.0 eq) in dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Add this solution dropwise to the cooled, stirring solution of 3-chlorostyrene over 30-60 minutes.

-

Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or decomposition of the peroxy acid.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (3-chlorostyrene) is consumed (typically 2-4 hours).

-

Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a test with starch-iodide paper indicates no remaining peroxide.

-

Workup - Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Stir for 15-20 minutes. The byproduct will move into the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if high purity is required.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the high ring strain of the three-membered ether.[6][7] This strain makes the epoxide carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to ring-opening reactions.[7]

Nucleophilic Ring-Opening

This is the most important reaction class for epoxides. The reaction can be catalyzed by either acid or base, and the conditions dictate the regiochemical outcome (i.e., which carbon the nucleophile attacks).

-

Basic or Neutral Conditions (Sₙ2 Mechanism): Under basic or neutral conditions, the nucleophile attacks one of the epoxide carbons in a classic Sₙ2 reaction.[8][9] Steric hindrance is the controlling factor, so the nucleophile will preferentially attack the less substituted carbon .[9] For this compound, this is the terminal CH₂ carbon. The reaction results in inversion of stereochemistry at the attacked carbon.[8]

-

Acidic Conditions (Sₙ2-like with Sₙ1 character): In the presence of acid, the epoxide oxygen is first protonated, making it a much better leaving group and further activating the ring. The nucleophile then attacks. While still proceeding with inversion of configuration (characteristic of Sₙ2), the regioselectivity shifts. The positive charge is better stabilized on the more substituted carbon (the benzylic carbon adjacent to the chlorophenyl ring). Therefore, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon .

Ring-Opening Mechanism Diagram

Caption: Regioselectivity of nucleophilic ring-opening.

Applications in Research and Drug Development

This compound is a valuable chiral building block for synthesizing enantiomerically pure pharmaceutical agents.[10] The ability to open the epoxide ring stereospecifically with various nucleophiles allows for the controlled introduction of complex functionalities.

Asymmetric Synthesis and Chiral Resolution

While the synthesis described in Section 3 yields a racemic mixture, enantiomerically pure (R)- or (S)-2-(3-Chlorophenyl)oxirane can be obtained through two primary strategies:

-

Asymmetric Epoxidation: Using a chiral catalyst (e.g., Sharpless or Jacobsen epoxidation) on the starting alkene.

-

Kinetic Resolution: Reacting the racemic epoxide with a chiral reagent or enzyme that reacts faster with one enantiomer, allowing the separation of the unreacted, enantiopure epoxide.[11][12] Enzymatic kinetic resolution, often using lipases, is a powerful tool for this purpose.[13][14]

Role in Pharmaceutical Intermediates

The 1-aryl-2-aminoethanol scaffold, which can be readily synthesized by opening this compound with an amine nucleophile, is a core structure in many adrenergic agents, including beta-blockers.[10] The specific stereochemistry of these compounds is often critical for their pharmacological activity and for avoiding off-target effects.[10] The use of enantiopure (R)- or (S)-2-(3-Chlorophenyl)oxirane allows for the direct synthesis of the desired single-enantiomer drug.

For example, the development of mGlu2/3 receptor agonists for neuropsychiatric disorders and the synthesis of the HIV protease inhibitor Atazanavir have relied on the strategic ring-opening of epoxide intermediates to construct key chiral centers.[15]

Safety, Handling, and Toxicology

As with many reactive epoxides, this compound must be handled with care.[2]

| Hazard Category | GHS Classification | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Data sourced from supplier safety information.

Handling: All manipulations should be performed in a well-ventilated fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, bases, and oxidizing agents.

Conclusion

This compound is a highly versatile and reactive intermediate with significant value in organic synthesis, particularly for the pharmaceutical industry. Its utility stems from the strained epoxide ring, which can be opened predictably by a wide array of nucleophiles. Understanding the mechanistic principles governing its synthesis and reactivity—especially the regioselectivity of ring-opening under different conditions—is key to leveraging this compound for the efficient construction of complex, high-value molecules. Proper safety and handling procedures are paramount due to its irritant properties. As drug development continues to demand access to enantiomerically pure compounds, the role of chiral building blocks like this compound will remain critically important.

References

-

Kilway, K. V., & Clevenger, R. (2007). Experiment 2: Epoxidation Reaction. University of Missouri – Kansas City, Department of Chemistry. Available at: [Link]

-

Kate Tutorials. (2021). Synthesis of Epoxide (Oxirane). YouTube. Available at: [Link]

-

Organic Chemistry Tutor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. Available at: [Link]

-

ResearchGate. Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1).... ResearchGate. Available at: [Link]

-

Chemistry Steps. Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

-

Gotor-Fernández, V., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Available at: [Link]

-

Dotsenko, V. V., et al. (2007). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2019). 10.5: Ring opening of epoxides via nucleophilic substitution. Chemistry LibreTexts. Available at: [Link]

-

Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

-

Ashenhurst, J. Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]

- Google Patents. EP0124009B1 - Process for the preparation of oxiranes. Google Patents.

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. RSC Advances. Available at: [Link]

-

Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. Available at: [Link]

-

Moody, C. J., & Rzepa, H. S. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. Available at: [Link]

-

ResearchGate. Ring-opening reaction of oxirane via nucleophilic attack. ResearchGate. Available at: [Link]

-

Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. Available at: [Link]

- Google Patents. WO1995011230A1 - Process for the preparation of an oxirane, aziridine or cyclopropane. Google Patents.

-

MDPI. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. Available at: [Link]

-

Patschinski, V., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Communications Biology. Available at: [Link]

-

Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. 2-(3-CHLORO-PHENYL)-OXIRANE | 20697-04-5 [chemicalbook.com]

- 2. CAS 20697-04-5: this compound | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

CAS number 20697-04-5 characterization

Title: Technical Monograph: Characterization and Utilization of 2-(3-Chlorophenyl)oxirane (CAS 20697-04-5)[1]

Executive Summary this compound (CAS 20697-04-5), frequently referred to as m-chlorostyrene oxide, is a pivotal chiral building block and a benchmark substrate for the kinetic evaluation of epoxide hydrolases (EHs).[1] Unlike its non-halogenated analogue styrene oxide, the presence of the electron-withdrawing chlorine atom at the meta position alters the electrophilicity of the oxirane ring, influencing both chemical reactivity and enzymatic binding affinity. This guide provides a rigorous technical framework for the synthesis, analytical characterization, and biological application of this compound, designed for researchers in biocatalysis and medicinal chemistry.

Physicochemical Profile

The following data consolidates the core physical properties required for experimental planning.

| Property | Value / Description | Note |

| Chemical Name | This compound | IUPAC |

| Molecular Formula | C₈H₇ClO | |

| Molecular Weight | 154.59 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure |

| Boiling Point | ~214 °C (at 760 mmHg) | Often distilled under reduced pressure |

| Density | 1.131 g/cm³ | Denser than water |

| Solubility | Soluble in DCM, EtOH, DMSO; sparingly in water | Hydrolyzes slowly in acidic aqueous media |

| Chirality | 1 Stereocenter (C1) | Exists as (R) and (S) enantiomers |

Synthesis & Production Strategies

While commercial sources exist, in-house synthesis is often required to ensure freshness or to introduce isotopic labels. Two primary routes are validated for laboratory scale.[2]

Route A: The Corey-Chaykovsky Epoxidation (Recommended)

This method is preferred over direct oxidation of chlorostyrene because it avoids the handling of potentially unstable peroxides and yields fewer side products.

-

Precursor: 3-Chlorobenzaldehyde.[1]

-

Reagents: Trimethylsulfonium iodide (Me₃SI), Sodium Hydride (NaH), DMSO.

-

Mechanism: Formation of a sulfur ylide which attacks the carbonyl carbon, followed by ring closure and elimination of dimethyl sulfide.

-

Critical Control Point: The reaction must be kept strictly anhydrous. Water quenches the ylide immediately.

Route B: Prilezhaev Oxidation[1]

-

Precursor: 3-Chlorostyrene.[1]

-

Reagent: m-Chloroperoxybenzoic acid (mCPBA) in Dichloromethane (DCM).[1]

-

Note: Requires careful workup to remove m-chlorobenzoic acid byproducts.[1]

Analytical Characterization

This section details the spectral fingerprints required to validate identity and purity.

A. Nuclear Magnetic Resonance (NMR)

The epoxide ring protons exhibit a characteristic "ABX" spin system, distinct from the aromatic signals.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20 – 7.40 ppm (m, 4H): Aromatic protons. The meta-Cl substitution breaks the symmetry, creating a complex multiplet rather than a clean doublet/triplet pattern.

-

δ 3.84 ppm (dd, J = 4.1, 2.6 Hz, 1H): The benzylic methine proton (Hₐ) on the epoxide ring.

-

δ 3.15 ppm (dd, J = 5.5, 4.1 Hz, 1H): One of the methylene protons (H_b, cis to phenyl).

-

δ 2.78 ppm (dd, J = 5.5, 2.6 Hz, 1H): The other methylene proton (H_c, trans to phenyl).

¹³C NMR (100 MHz, CDCl₃):

-

Epoxide Carbons: Distinctive signals at ~51.8 ppm (CH₂) and ~52.5 ppm (CH).[1]

-

Aromatic Carbons: Six signals in the 124–135 ppm range. The C-Cl carbon typically appears around 134.5 ppm .[1]

B. Chiral HPLC Method Development

Separation of the (R) and (S) enantiomers is critical for enzymatic assays.

-

Column: Daicel Chiralcel OD-H or Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5 v/v).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 220 nm (End absorption) or 254 nm.

-

Elution Order: typically (S) elutes before (R) on OD-H columns, but must be confirmed with pure standards.

Biological Application: Epoxide Hydrolase Probe

CAS 20697-04-5 is a "gold standard" substrate for characterizing the enantioselectivity of Epoxide Hydrolases (EHs).[1] The enzyme catalyzes the hydrolytic ring opening to form the vicinal diol.[3]

Experimental Workflow: Kinetic Resolution Assay

-

Substrate Prep: Dissolve this compound in DMSO (stock 100 mM).

-

Incubation: Add substrate (final 1-5 mM) to phosphate buffer (pH 7.4) containing the enzyme (e.g., Aspergillus niger EH).[3]

-

Quenching: Extract with Ethyl Acetate at varying time points.

-

Analysis: Analyze organic phase via Chiral HPLC to determine Conversion (

) and Enantiomeric Excess (

Visualizing the Pathway The following diagram illustrates the kinetic resolution process and the analytical decision tree.

Figure 1: Kinetic resolution workflow for Epoxide Hydrolase characterization using CAS 20697-04-5.

Safety & Stability Protocol

Hazard Identification:

-

Alkylating Agent: Epoxides can react with DNA bases (guanine). Treat as a potential mutagen.

-

Skin Sensitizer: Direct contact may cause contact dermatitis.

Handling Rules:

-

Quenching Spills: Do not wipe with water alone. Use a solution of 5% sodium thiosulfate or glycine to nucleophilically open the ring and detoxify the compound before cleaning.

-

Storage: Store at 2–8°C under Argon. Epoxides can polymerize or hydrolyze if exposed to moisture and Lewis acids.

-

Waste: Segregate as halogenated organic waste.

References

-

Synthesis & Properties: Biosynth Carbosynth. "this compound Product Monograph." Available at: [1]

-

Enzymatic Hydrolysis Kinetics: Oberlin College. "Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides." (Methodology adaptation for NMR kinetics). Available at: [1]

-

Chiral Separation: Phenomenex. "Chiral HPLC Separations Handbook." (Protocol for styrene oxide derivatives). Available at: [1]

-

Epoxide Hydrolase Mechanisms: National Institutes of Health (PMC). "Epoxide Hydrolases: Multipotential Biocatalysts." Available at:

-

General Characterization: ChemicalBook. "this compound Chemical Properties."[1] Available at: [1]

Sources

The Physicochemical & Biocatalytic Profile of m-Chlorostyrene Oxide

Topic: Physical Properties and Biocatalytic Applications of m-Chlorostyrene Oxide Content Type: In-Depth Technical Guide Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

m-Chlorostyrene oxide (3-chlorostyrene oxide) is a critical chiral building block and a benchmark substrate for characterizing Epoxide Hydrolase (EH) activity. Its structural rigidity and the meta-chlorine substituent make it an ideal probe for mapping the steric and electronic constraints of enzyme active sites. This guide provides a definitive reference for its physical constants, synthesis protocols, and application in kinetic resolution assays, serving as a blueprint for its use in the development of

Chemical Identity & Physical Constants

The following data aggregates experimental values for the (R)-enantiomer and the racemic mixture. Due to the liquid nature of the compound at room temperature, density and refractive index are comparable between the racemate and enantiomers.

Table 1: Physicochemical Profile

| Property | Value / Description | Notes |

| IUPAC Name | 2-(3-Chlorophenyl)oxirane | |

| CAS Number | 62600-71-9 ((R)-isomer)2039-85-2 (Precursor alkene)Note: Racemate often cited by structure | The (R)-isomer is the primary commercial chiral reference.[1] |

| Molecular Formula | C₈H₇ClO | |

| Molecular Weight | 154.59 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 67–68 °C @ 1 mmHg | High vacuum distillation required to prevent thermal degradation.[1] |

| Density | 1.214 – 1.217 g/mL @ 20–25 °C | Denser than water; phase separation occurs in aqueous biphasic systems.[1] |

| Refractive Index ( | 1.551 | |

| Solubility | Soluble in alcohols (MeOH, EtOH), DCM, THF.Insoluble in water.[1] | Requires co-solvents (e.g., DMSO, Tween-20) for aqueous enzymatic assays. |

| Chirality | 1 Chiral Center (C1 on the epoxide ring) | Resolvable via Hydrolytic Kinetic Resolution (HKR).[1] |

Synthesis & Manufacturing Workflows

The production of m-chlorostyrene oxide typically follows two distinct pathways: chemical oxidation of the styrene precursor or biocatalytic reduction of the corresponding phenacyl chloride.

Protocol A: Chemical Epoxidation (Laboratory Scale)

Principle: Electrophilic addition of oxygen to m-chlorostyrene using m-chloroperoxybenzoic acid (m-CPBA).

-

Reagents: m-Chlorostyrene (1.0 eq), m-CPBA (1.2 eq), Dichloromethane (DCM).

-

Setup: Flame-dried flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve m-chlorostyrene in DCM at 0 °C.

-

Add m-CPBA portion-wise to control exotherm.

-

Stir at room temperature for 4–6 hours (monitor via TLC/GC).

-

Quench: Wash with saturated Na₂SO₃ (removes excess peroxide) followed by NaHCO₃ (removes m-chlorobenzoic acid byproduct).

-

Purification: Vacuum distillation (67 °C @ 1 mmHg).

-

Protocol B: Biocatalytic Synthesis (Enantioselective)

Principle: Stereoselective reduction of 2-chloro-1-(3-chlorophenyl)ethanone followed by base-induced cyclization.

Visualization: Synthesis Pathways

The following diagram illustrates the chemical and biocatalytic routes to the target epoxide.[2]

Figure 1: Dual pathways for the synthesis of m-chlorostyrene oxide. The chemical route is preferred for racemic standards, while the biocatalytic route yields enantiopure precursors.

Application in Epoxide Hydrolase (EH) Assays[1][4][6][7][8][9]

m-Chlorostyrene oxide is a "gold standard" substrate for evaluating the enantioselectivity (E-value) and regioselectivity of novel Epoxide Hydrolases (e.g., SlEH1 from Solanum lycopersicum).

The Kinetic Resolution Workflow

In this assay, the enzyme selectively hydrolyzes one enantiomer of the racemic epoxide into the corresponding diol, leaving the unreacted enantiomer in high optical purity.

Experimental Protocol:

-

Substrate Preparation: Prepare a 400 mM stock of rac-m-chlorostyrene oxide in DMSO.

-

Reaction System:

-

Buffer: 100 mM Phosphate Buffer (pH 7.0–8.0).

-

Additives: 1% (v/v) Tween-20 (increases solubility and mass transfer).

-

Enzyme: Purified EH or Whole Cell biocatalyst (e.g., E. coli expressing SlEH2).[3]

-

-

Incubation: Shake at 20–30 °C for 1–24 hours.

-

Termination & Extraction:

-

Extract reaction mixture with Ethyl Acetate (EtOAc).

-

Dry organic layer over anhydrous MgSO₄.

-

-

Analysis (Chiral HPLC):

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (e.g., 95:5).

-

Detection: UV @ 220 nm or 254 nm.

-

Calculation: Determine Enantiomeric Excess of Substrate (

) and Product (

-

Visualization: Kinetic Resolution Mechanism

This diagram details the enzymatic discrimination process used to resolve the racemate.

Figure 2: Enzymatic kinetic resolution workflow. The enzyme preferentially hydrolyzes one enantiomer (typically (S) for SlEH1), allowing isolation of the enantiopure (R)-epoxide.

Safety & Handling

-

Hazards: m-Chlorostyrene oxide is a skin and eye irritant. It acts as an alkylating agent; potential mutagenicity should be assumed (common for epoxides).

-

Storage: Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced hydrolysis or polymerization.

-

Flash Point: ~97 °C (207 °F). Handle away from open flames.

References

-

Sigma-Aldrich. (R)-(+)-3-Chlorostyrene oxide Product Specification.Link[1]

-

Li, C., et al. (2019). Efficient kinetic resolution of para-chlorostyrene oxide at elevated concentration by Solanum lycopersicum epoxide hydrolase. International Journal of Biological Macromolecules. Link

-

Organic Syntheses. Synthesis of Epoxides using Dimethyldioxirane. Org.[4][5][6] Synth. 1998, 76, 46. Link

-

ChemicalBook. 3-Chlorostyrene oxide Properties and Supplier Data.Link[1]

-

PubChem. Compound Summary for CID 14905 (m-Chlorostyrene precursor).Link[1]

Sources

- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

2-(3-Chlorophenyl)oxirane molecular weight and formula

High-Purity Intermediate for Medicinal Chemistry & Chiral Synthesis

Executive Summary

2-(3-Chlorophenyl)oxirane (commonly referred to as m-chlorostyrene oxide) is a pivotal electrophilic building block in modern drug discovery. Structurally characterized by a strained three-membered ether ring fused to a meta-chlorinated benzene, this compound serves as a "chiral anchor" in the synthesis of

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles.

Physicochemical Specifications

The following data aggregates experimental and predicted values essential for stoichiometric calculations and process scaling.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | m-Chlorostyrene oxide; (3-Chlorophenyl)ethylene oxide |

| CAS Number (Racemic) | 20697-04-5 |

| CAS Number ((R)-Isomer) | 62600-71-9 |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Density | 1.214 – 1.283 g/mL (at 25 °C) |

| Boiling Point | 67–68 °C (at 1 mmHg) / ~212 °C (at 760 mmHg) |

| Refractive Index ( | 1.551 |

| Solubility | Soluble in DCM, THF, DMSO; immiscible with water |

Synthetic Architecture

The synthesis of this compound is typically achieved via two primary mechanistic pathways: the Corey-Chaykovsky reaction (methylene transfer to an aldehyde) or the Prilezhaev reaction (peroxidation of an alkene).

Pathway Visualization

The following diagram outlines the divergent synthetic strategies available to the chemist.

Figure 1: Comparative synthetic routes. Top: Sulfur ylide mediated addition. Bottom: Electrophilic epoxidation.

Detailed Protocol: Corey-Chaykovsky Method

This method is preferred for laboratory-scale synthesis as it starts from the stable, inexpensive aldehyde and avoids the handling of potentially explosive peroxides required in the styrene oxidation route.

Reagents:

-

3-Chlorobenzaldehyde (1.0 eq)

-

Trimethylsulfonium iodide (1.2 eq)

-

Potassium hydroxide (powdered, 2.0 eq) or Sodium Hydride (60% dispersion)

-

Acetonitrile or DMSO (dry)

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried round-bottom flask under inert atmosphere (

), suspend Trimethylsulfonium iodide (TMSI) in dry DMSO. -

Deprotonation: Add the base (KOH or NaH) portion-wise at 0°C. Stir for 30 minutes to generate the dimethylsulfonium methylide in situ.

-

Addition: Add 3-Chlorobenzaldehyde dropwise to the ylide solution while maintaining the temperature between 0–5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

-

Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract three times with Diethyl Ether or Ethyl Acetate.

-

Purification: Wash the combined organics with water (to remove DMSO), dry over anhydrous

, and concentrate under reduced pressure. -

Isolation: Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Mechanistic Dynamics & Reactivity

The utility of this compound is defined by its ring-opening behavior. The regioselectivity of nucleophilic attack is governed by the reaction conditions (Acidic vs. Basic), a critical consideration for designing specific drug intermediates.

Regioselectivity Logic

-

Basic Conditions (

): Nucleophiles attack the least hindered carbon ( -

Acidic Conditions (

-like): Protonation of the oxygen weakens the benzylic C-O bond. Nucleophiles attack the benzylic carbon (

Figure 2: Regiodivergent ring-opening pathways dictated by electronic and steric factors.

Applications in Medicinal Chemistry

The 3-chlorophenyl moiety is a bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates.

-

-Adrenergic Agonists:

The ring opening of (R)-2-(3-chlorophenyl)oxirane with specific amines is a key step in synthesizing

-

Monoamine Transporter Inhibitors: Derivatives synthesized via the acid-catalyzed ring opening (benzylic attack) are precursors to phenethylamine-class antidepressants, where the chlorine atom at the meta-position enhances selectivity for serotonin or norepinephrine transporters.

-

Enzymatic Resolution: Racemic this compound is frequently used as a substrate to characterize Epoxide Hydrolases (EH). These enzymes can kinetically resolve the racemate to yield optically pure diols or recover the unreacted enantiomer of the epoxide.

Safety & Handling

-

Genotoxicity: Like many epoxides, this compound is a potential alkylating agent. It can react with DNA bases (guanine). It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

-

Stability: Store at 2–8°C under inert gas (Argon/Nitrogen). Epoxides can polymerize or hydrolyze upon exposure to moisture and heat.

-

Neutralization: Spills should be treated with an excess of aqueous sodium bisulfite or ethanolamine to open the ring and deactivate the electrophile.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Merck KGaA. Link(Note: Representative link for chlorostyrene oxide derivatives).

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

-

ChemicalBook. (2023). This compound Properties and CAS Data. Link

-

National Institute of Standards and Technology (NIST). (n.d.). Epoxide Ring Opening Energetics. NIST Chemistry WebBook. Link

-

BLD Pharm. (n.d.). (R)-2-(3-Chlorophenyl)oxirane Safety Data Sheet. Link

Sources

Technical Guide: Stability, Reactivity, and Synthetic Utility of 2-(3-Chlorophenyl)oxirane

Topic: Stability and Reactivity of 2-(3-Chlorophenyl)oxirane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (commonly m-chlorostyrene oxide) represents a critical chiral building block in the synthesis of

Molecular Architecture & Electronic Properties

The reactivity of this compound is governed by the interplay between ring strain (~27 kcal/mol) and the electronic influence of the chlorophenyl group.

Electronic Structure Analysis

Unlike unsubstituted styrene oxide, the meta-chloro substituent exerts a strong electron-withdrawing effect without the resonance donation seen in para-substituted analogs.

-

Inductive Effect (-I): The chlorine atom pulls electron density from the phenyl ring, which in turn destabilizes the development of positive charge at the benzylic (

) carbon during ring opening. -

Dipole Moment: Enhanced polarity facilitates interaction with Lewis acid catalysts but requires strict moisture control to prevent spontaneous hydrolysis.

| Property | Value | Context |

| CAS (Racemic) | 20697-04-5 | General research grade |

| CAS ((R)-isomer) | 62600-71-9 | Chiral intermediate |

| Boiling Point | 229.4°C (760 mmHg) | Extrapolated; typically distilled ~110°C @ 15 mmHg |

| Density | 1.214 g/mL | High density aids in phase separation |

| Flash Point | 96°C | Combustible; requires inert handling |

Stability Profile

Thermal Stability

This compound is thermally stable up to 120°C under neutral conditions. However, in the presence of trace Lewis acids (e.g., metal ions from steel reactors) or strong bases, it undergoes exothermic polymerization.

-

Recommendation: Distill at reduced pressure (<20 mmHg) to keep pot temperature below 130°C.

Hydrolytic Stability

The compound is moisture-sensitive. The rate of hydrolysis to 1-(3-chlorophenyl)ethane-1,2-diol is pH-dependent:

-

Neutral pH: Slow hydrolysis (

at 25°C). -

Acidic pH (<4): Rapid hydrolysis via protonated epoxide intermediate.

-

Storage Protocol: Store under Nitrogen or Argon atmosphere at 2–8°C. Anhydrous stabilizers (e.g.,

) can be added for long-term bulk storage.

Reactivity Landscape & Regioselectivity[1]

The core utility of this epoxide lies in its ring-opening reactions.[1][2] The regioselectivity (attack at

Nucleophilic Ring Opening Mechanisms

The meta-chloro group deactivates the benzylic position relative to styrene oxide, subtly shifting regioselectivity ratios compared to the unsubstituted parent.

-

Basic Conditions (

): Nucleophiles (amines, azides, alkoxides) attack the less sterically hindered -

Acidic Conditions (

-like): Protonation of the oxygen weakens the C-O bonds. Despite the electron-withdrawing chlorine, the benzylic

Visualization of Reaction Pathways

Figure 1: Regioselectivity divergence based on pH conditions. The m-Cl substituent influences the stability of the Alpha-Intermediate.

Experimental Protocols

Synthesis via Corey-Chaykovsky Reaction

This protocol describes the conversion of 3-chlorobenzaldehyde to the epoxide using a sulfur ylide. This method is preferred over mCPBA oxidation of styrene derivatives for lab-scale purity.

Reagents:

-

3-Chlorobenzaldehyde (1.0 equiv)

-

Trimethylsulfoxonium iodide (1.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv)

-

DMSO (Anhydrous)

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried flask under Argon, dissolve trimethylsulfoxonium iodide in anhydrous DMSO. Add NaH portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution forms (dimethylsulfoxonium methylide).

-

Addition: Cool the ylide solution to 0°C. Add 3-chlorobenzaldehyde dropwise (neat or in minimal DMSO).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture into ice-cold brine.

-

Extraction: Extract with Diethyl Ether (

). Wash combined organics with water ( -

Purification: Dry over

, concentrate in vacuo. Purify via vacuum distillation (bp ~115°C @ 15 mmHg) or flash chromatography (Silica, 5% EtOAc/Hexane).

Hydrolytic Kinetic Resolution (HKR)

To obtain enantiopure (R)-2-(3-chlorophenyl)oxirane, HKR using a Co(salen) catalyst is the industry standard.

Reagents:

-

Racemic this compound[]

-

(R,R)-Co(salen) catalyst (0.5 mol%)

-

Acetic acid (cocatalyst, 2 equiv relative to Co)

-

Water (0.55 equiv)

-

THF (solvent)[1]

Workflow Visualization:

Figure 2: Workflow for the Hydrolytic Kinetic Resolution to isolate the (R)-enantiomer.

Protocol:

-

Catalyst Activation: Dissolve (R,R)-Co(salen) in THF. Add acetic acid and stir open to air for 30 mins (oxidation to Co(III)). Concentrate to dryness to remove excess AcOH.

-

Reaction: Redissolve catalyst in minimal THF. Add racemic epoxide. Cool to 0°C. Add water (0.55 equiv) dropwise.

-

Resolution: Stir at room temperature for 16–24 hours.

-

Workup: The (S)-enantiomer hydrolyzes to the diol, while the (R)-enantiomer remains. Partition between water and hexanes. The diol stays in the aqueous phase; the epoxide enters the organic phase.

-

Final Purification: Distill the organic residue to obtain (R)-2-(3-chlorophenyl)oxirane (>99% ee).

Safety & Toxicology (E-E-A-T)

As a halogenated epoxide, this compound poses specific risks that must be mitigated via engineering controls.

-

Genotoxicity: Epoxides are alkylating agents. They can react with DNA bases (guanine N7). Treat as a potential mutagen.

-

Skin/Eye: Severe irritant. The lipophilic nature allows rapid dermal absorption.

-

Handling:

-

Primary: Fume hood with face velocity >100 fpm.

-

PPE: Double nitrile gloves (breakthrough time <15 mins for epoxides), chemical splash goggles.

-

Decontamination: Spills should be treated with aqueous NaOH to hydrolyze the epoxide to the less toxic diol before disposal.

-

References

-

Synthesis & Properties: CymitQuimica. "this compound Technical Data." Link

-

Regioselectivity Mechanisms: Royal Society of Chemistry. "Reactivity of epoxides with chlorine atoms: SAR and Experimental Data." Link

-

Kinetic Resolution: Jacobsen, E. N.[1] "Hydrolytic Kinetic Resolution of Racemic Epoxides." Science, 1997. (Methodology adapted for m-chloro analogs).

-

Pharmaceutical Applications: National Institutes of Health (NIH). "Synthetic approaches of chloro-containing molecules for drug discovery." Link

-

Safety Data: PubChem. "Compound Summary: 3-Chlorostyrene oxide." Link

Sources

2-(3-Chlorophenyl)oxirane safety and hazards information

[1][2][3]

Executive Summary

This compound is a reactive epoxide intermediate frequently employed in the synthesis of chiral drugs and agrochemicals.[2][3] While valuable for its electrophilic utility, this compound possesses significant alkylating potential.[1][2] Its oxirane ring is highly strained and susceptible to nucleophilic attack by biological macromolecules (DNA, proteins), presenting risks of genotoxicity and severe irritation.[1][2]

This guide moves beyond basic SDS data to provide a mechanistic view of the compound's hazards, defining the causality between its chemical structure and necessary engineering controls.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Understanding the physical state and volatility of this compound is critical for determining containment strategies.[1]

| Property | Data | Relevance to Safety |

| CAS Registry No. | 20697-04-5 (racemic)62600-71-9 (R-isomer)115648-90-3 (S-isomer) | Verification of specific isomer inventory.[2][3] |

| IUPAC Name | This compound | Unambiguous identification.[2][3] |

| Synonyms | m-Chlorostyrene oxide; 3-Chlorostyrene oxide | Common trade names.[2][3] |

| Molecular Formula | C₈H₇ClO | MW: 154.59 g/mol |

| Boiling Point | 214–230 °C (at 760 mmHg) | Low volatility at RT, but vapors form upon heating.[1][2][3] |

| Density | ~1.13 – 1.28 g/cm³ | Heavier than water; sinks in aqueous spills.[1][2][3] |

| Solubility | Low in water; Soluble in organic solvents | Lipophilic nature facilitates skin absorption.[1][2][3] |

| Flash Point | > 80 °C (Estimate) | Combustible Class IIIA liquid.[1][2][3] |

Hazard Identification (GHS & Structural Alerts)

While many Safety Data Sheets (SDS) classify this compound primarily as an irritant, structural alerts necessitate treating it as a potential mutagen.[1][2] The epoxide moiety is a known pharmacophore for DNA alkylation.[1][2]

GHS Classification (Harmonized)[1][2][7]

| Hazard Class | Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4][5][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][7][5][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3][7][5][6] |

| Sensitization, Skin | H317 | May cause an allergic skin reaction (structural alert).[1][2][3] |

Critical Note on Genotoxicity: Although specific H350 (Carcinogenicity) or H341 (Mutagenicity) labels may not appear on all vendor SDSs for the 3-chloro isomer, the parent compound (Styrene Oxide) is a Group 2A carcinogen (IARC).[1][2] Researchers must apply the Precautionary Principle , handling this compound as a suspected genotoxin due to its capacity to form DNA adducts via ring-opening alkylation.[1][2][3]

Toxicological Mechanism & Metabolic Fate[2][3]

To understand the toxicity, one must understand the metabolic competition between detoxification and DNA damage.[1] The primary danger lies in the electrophilic attack of the oxirane ring on nucleophilic sites in DNA (e.g., N7-guanine).[1][2]

Mechanism of Action[1][10][13][14]

-

Direct Alkylation: The strained three-membered ring opens, allowing the electrophilic carbon to covalently bind to cellular macromolecules.[1][2]

-

Oxidative Stress: Depletion of cellular glutathione (GSH) during conjugation reduces the cell's antioxidant capacity.[1][2]

Metabolic Pathways (Detoxification)

The body attempts to detoxify this compound via two primary enzymatic routes:[1][2]

-

Epoxide Hydrolase (mEH/sEH): Hydrolyzes the epoxide to a less toxic vicinal diol.[1][2][8]

-

Glutathione S-Transferase (GST): Conjugates the epoxide with glutathione for excretion.[1][2]

Figure 1: Metabolic Fate & Toxification Pathways This diagram illustrates the competition between safe detoxification and toxicological damage.[1]

Caption: Figure 1. The electrophilic epoxide (Red) can either alkylate DNA (leading to toxicity) or be detoxified by hydrolases and transferases (Blue) into safe metabolites (Green).[1][2]

Safe Handling & Engineering Controls

Every protocol involving this compound requires a Zero-Skin-Contact policy.[2][3]

Engineering Controls[2]

-

Primary Barrier: All open handling must occur within a certified Chemical Fume Hood (face velocity > 0.5 m/s).[1][2]

-

Secondary Containment: Use spill trays for all reaction vessels to prevent benchtop contamination.[1][2]

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate | Epoxides can permeate thin nitrile.[2][3] Double gloving provides a breakthrough time buffer.[1][2] Change outer gloves every 30 mins.[1][2] |

| Eyes | Chemical Splash Goggles | Face shield required if handling volumes > 50 mL.[1][2][3] |

| Respiratory | N95 (Solids/Mists) or Half-mask with Organic Vapor cartridges (if outside hood) | Prevents inhalation of aerosols or vapors during heating.[1][2][3] |

| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Prevents soaking of clothes in case of splash.[1][2][3] |

Emergency Response Protocols

In the event of a spill or exposure, immediate action is required to prevent systemic absorption or polymerization.[1]

Experimental Protocol: Chemical Deactivation of Spills

Do not simply wipe up epoxides.[1][2] Chemically quench them to destroy the reactive ring.[1]

-

Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1][2]

-

Prepare Quench Solution: Mix 10% aqueous sodium bisulfite (NaHSO₃) or a solution of glycine/water (1M) . These nucleophiles rapidly open the epoxide ring, rendering it non-alkylating.[1][2]

-

Apply: Gently pour the quench solution over the spill, working from the outside in.[1][2]

-

Wait: Allow 15–20 minutes for the reaction to occur.

-

Clean: Absorb the neutralized liquid with vermiculite or sand.[1][2] Dispose of as hazardous chemical waste.[1][2]

Figure 2: Emergency Decision Logic Follow this workflow to determine the appropriate response scale.

Caption: Figure 2. Decision tree for categorizing and responding to this compound incidents.

Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerator). Epoxides can undergo slow polymerization or hydrolysis at room temperature.[1][2]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress (hydrolysis risk).[1][2]

-

Incompatibilities: Keep strictly separated from strong acids (catalyze polymerization), bases (ring opening), and amines .[1][2]

References

-

PubChem. (n.d.).[1][2] Compound Summary for CID 9353541: this compound.[2][3][9] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2]

-

Decker, M., et al. (2009).[1][2] Mammalian epoxide hydrolases in xenobiotic metabolism and signalling. Archives of Toxicology, 83(4), 297–318.[1][2] [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 4-chlorostyrene oxide (Analogous Hazard Data). Retrieved January 30, 2026, from [Link][1][2]

-

International Agency for Research on Cancer (IARC). (2019).[1][2] Styrene-7,8-oxide.[2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 60.[1] [Link]

Sources

- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chlorostyrene oxide | C8H7ClO | CID 197010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-CHLORO-PHENYL)-OXIRANE | 20697-04-5 [chemicalbook.com]

- 4. bostik.com [bostik.com]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. mu.edu.sa [mu.edu.sa]

- 8. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)-3-CHLOROSTYRENE OXIDE | 115648-90-3 [chemicalbook.com]

Advanced Technical Guide: Synthesis of 3-Chlorostyrene Oxide

Executive Summary

3-Chlorostyrene oxide (also known as 2-(3-chlorophenyl)oxirane) is a critical electrophilic intermediate in the synthesis of

This guide details three distinct, field-validated synthetic pathways, ranging from direct oxidation for medicinal chemistry screening to asymmetric resolution for high-purity process development.

Chemical Profile & Strategic Relevance[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS No. | 62600-71-9 (R-isomer); 35968-33-9 (Racemic) |

| Molecular Weight | 154.59 g/mol |

| Boiling Point | 67-68 °C @ 1 mmHg |

| Key Reactivity | Electrophilic attack at C |

Synthetic Methodologies

Method A: Direct Prilezhaev Epoxidation (Small Scale / Med-Chem)

Best For: Rapid generation of racemic material from commercially available 3-chlorostyrene. Core Reagent: meta-Chloroperoxybenzoic acid (mCPBA).

This method utilizes the concerted "Butterfly Mechanism" of peracids. The electron-withdrawing chlorine atom at the meta position slightly deactivates the alkene compared to styrene, requiring strict temperature control to prevent side reactions.

Protocol

-

Preparation: Dissolve 3-chlorostyrene (10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Buffering: Add finely powdered Sodium Bicarbonate (NaHCO

) (2.0 equiv). Note: This buffer is critical to neutralize m-chlorobenzoic acid byproducts, preventing acid-catalyzed ring opening. -

Addition: Cool to 0°C. Add mCPBA (1.2 equiv, 70-75% wt) portion-wise over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (23°C) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated aqueous Na

SO -

Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

-

Expected Yield: 85-92%

-

Method B: Corey-Chaykovsky Reaction (Aldehyde Route)

Best For: Synthesizing the epoxide from 3-chlorobenzaldehyde when the styrene precursor is unavailable or expensive. Core Reagent: Dimethyloxosulfonium Methylide (generated in situ).

This reaction involves the addition of a sulfur ylide to the carbonyl carbon, forming a betaine intermediate that collapses to the epoxide with the expulsion of DMSO.

Protocol

-

Ylide Formation: In a flame-dried flask under N

, suspend Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv) in dry DMSO . Add Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil) carefully. -

Activation: Stir at room temperature for 1 hour until gas evolution (H

) ceases and a clear solution forms (Dimethyloxosulfonium methylide). -

Substrate Addition: Add 3-chlorobenzaldehyde (1.0 equiv) dropwise in DMSO.

-

Reaction: Heat to 50°C for 2-3 hours.

-

Workup: Pour into ice water. Extract with Diethyl Ether (3x). Wash combined organics with brine to remove DMSO.

-

Purification: Distillation under reduced pressure (Kugelrohr) is preferred over chromatography to avoid hydrolysis on silica.

-

Expected Yield: 75-85%

-

Method C: Jacobsen Hydrolytic Kinetic Resolution (HKR) (Chiral Purity)

Best For: Obtaining enantiopure (>99% ee) (R)- or (S)-3-chlorostyrene oxide. Core Reagent: (S,S)- or (R,R)-Co(salen) complex.

This is the industry "Gold Standard" for chiral epoxides. The catalyst selectively hydrolyzes one enantiomer to the diol, leaving the desired enantiomer intact.

Protocol

-

Catalyst Activation: Dissolve (S,S)-Co(salen) oligomeric catalyst (0.5 mol%) in Toluene. Add Acetic Acid (2 equiv relative to catalyst) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Evaporate solvent.[1][2][3][4]

-

Resolution: Dissolve racemic 3-chlorostyrene oxide (from Method A or B) in minimal THF (or run neat). Add the activated catalyst.

-

Hydrolysis: Cool to 0°C. Add Water (0.55 equiv) dropwise.

-

Aging: Allow to warm to room temperature and stir for 18-24 hours.

-

Separation: The reaction mixture now contains (S)-epoxide and (R)-diol (assuming (S,S)-catalyst is used; check specific catalyst stereochemistry).

-

Separation: Partition between Hexane and Water. The Epoxide stays in Hexane; the Diol stays in Water.

-

-

Purification: Distill the hexane layer to recover the enantiopure epoxide.

Reaction Logic & Workflow Visualization

Figure 1: Integrated synthetic workflow showing the convergence of precursor pathways into the Hydrolytic Kinetic Resolution (HKR) for high-purity chiral isolation.

Comparative Analysis

| Feature | Method A (mCPBA) | Method B (Corey-Chaykovsky) | Method C (HKR) |

| Starting Material | 3-Chlorostyrene | 3-Chlorobenzaldehyde | Racemic Epoxide |

| Atom Economy | Moderate (Benzoic acid waste) | Low (DMSO/DMS waste) | High (Water is reagent) |

| Scalability | Low (Peroxide hazard) | Medium | High (Industrial standard) |

| Chirality | Racemic | Racemic (mostly) | Enantiopure |

| Cost | High (mCPBA is expensive) | Moderate | Moderate (Catalyst recycled) |

Safety & Handling (H-Codes)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H341/H351: Suspected of causing genetic defects/cancer (by analogy to styrene oxide).

-

Storage: Store under Nitrogen at 2-8°C. Hydrolyzes slowly in moist air to the diol.

References

-

Brandes, B. D., & Jacobsen, E. N. (1997).[1][10][11] Synthesis of Enantiopure 3-Chlorostyrene Oxide via an Asymmetric Epoxidation-Hydrolytic Kinetic Resolution Sequence. Tetrahedron: Asymmetry, 8(23), 3927-3933.[10]

-

Corey, E. J., & Chaykovsky, M. (1965).[10][11] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[10][11] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936-938.

-

Sigma-Aldrich. (2024). Safety Data Sheet: (R)-3-Chlorostyrene oxide.[5]

Sources

- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 2. journalspub.com [journalspub.com]

- 3. CN103936553A - Process for synthesizing chlorostyrene by chlorophenethyl alcohol - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. US6262278B1 - Stereoselective ring opening reactions - Google Patents [patents.google.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. capotchem.cn [capotchem.cn]

- 10. US10053436B2 - Process for the preparation of substituted oxiranes and triazoles - Google Patents [patents.google.com]

- 11. US11072593B2 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]

Quantum Chemical Modeling of Chlorophenyl Epoxides: A Mechanistic & Toxicological Guide

Topic: Quantum Chemical Modeling of Chlorophenyl Epoxides Content Type: In-depth Technical Guide

Executive Summary

Chlorophenyl epoxides—ranging from synthetic intermediates like 4-chlorostyrene oxide to metabolic byproducts of polychlorinated biphenyls (PCBs) —represent a critical class of electrophiles. Their high reactivity drives both their utility in pharmaceutical synthesis and their toxicity (mutagenicity) in biological systems.

This guide provides a rigorous, self-validating computational framework for modeling these species. It moves beyond basic geometry optimization to explore transition state theory (TST), regioselectivity prediction, and solvation effects using Density Functional Theory (DFT). The focus is on establishing causal links between electronic structure and observed reactivity.

Part 1: Theoretical Architecture & Computational Setup

To accurately model chlorophenyl epoxides, one must account for dispersion forces (due to the aromatic ring) and specific solvation effects (crucial for hydrolysis mechanisms).

Level of Theory Selection

Standard B3LYP is often insufficient for reaction barrier heights due to self-interaction error and lack of dispersion correction.

-

Recommended Functional: M06-2X or

B97X-D .-

Causality: These functionals include dispersion corrections essential for

-

-

-

Basis Set: 6-311++G(d,p) .

-

Causality: Diffuse functions (++) are non-negotiable when modeling nucleophilic attacks (anionic transition states) or lone-pair interactions in the epoxide oxygen.

-

Solvation Models

Gas-phase calculations fail to predict regioselectivity in hydrolysis.

-

Protocol: Use the SMD (Solvation Model based on Density) model rather than standard PCM.

-

Solvent: Water (

) for biological hydrolysis; THF/DCM for synthetic pathways.

Self-Validating Protocol Standards

Every computational job must pass these internal checks to be considered valid:

-

Minima: 0 Imaginary Frequencies.

-

Transition States (TS): Exactly 1 Imaginary Frequency corresponding to the reaction vector (bond breaking/forming).

-

Connectivity: IRC (Intrinsic Reaction Coordinate) calculations must be performed to prove the TS connects the specific Reactant and Product.

Part 2: Reactivity Descriptors (The Static View)

Before running expensive transition state searches, static electronic descriptors provide a map of reactive sites.

Frontier Molecular Orbitals (FMO)

-

LUMO Location: In chlorophenyl epoxides, the LUMO is typically localized on the epoxide carbons and the chlorophenyl ring.

-

Significance: A lower LUMO energy correlates with higher electrophilicity (susceptibility to nucleophilic attack by DNA bases or water).

Regioselectivity Prediction via Fukui Functions

To predict whether a nucleophile attacks the

-

Interpretation: The carbon with the higher

value is the kinetically favored site for nucleophilic attack. -

Trend: In acidic conditions, the

-carbon (benzylic) is favored due to cationic character stabilization by the ring. In basic conditions, the

Table 1: Representative Reactivity Descriptors for 4-Chlorostyrene Oxide